molecular formula C26H20BrFN2O5S B12014725 Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12014725
M. Wt: 571.4 g/mol
InChI Key: WGTZDSJTXZVFPA-VZCXRCSSSA-N
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Description

Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, including a bromophenyl group, a fluoro-methylbenzoyl group, a hydroxy group, and a thiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenyl boronic acid and a suitable palladium catalyst.

    Addition of the Fluoro-Methylbenzoyl Group: The fluoro-methylbenzoyl group can be added through a Friedel-Crafts acylation reaction using a fluoro-methylbenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis involving a thioamide and a haloketone.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired allyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of ketones from hydroxy groups

    Reduction: Formation of alcohols from carbonyl groups

    Substitution: Formation of azides or nitriles from bromine substitution

Scientific Research Applications

Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological processes. For example, the bromophenyl and fluoro-methylbenzoyl groups may interact with hydrophobic pockets in protein structures, while the hydroxy and thiazole groups may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-[2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
  • Allyl 2-[2-(4-bromophenyl)-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the thiazole ring, enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H20BrFN2O5S

Molecular Weight

571.4 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20BrFN2O5S/c1-4-11-35-25(34)23-14(3)29-26(36-23)30-20(15-7-9-17(27)10-8-15)19(22(32)24(30)33)21(31)16-6-5-13(2)18(28)12-16/h4-10,12,20,31H,1,11H2,2-3H3/b21-19-

InChI Key

WGTZDSJTXZVFPA-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Br)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)Br)O)F

Origin of Product

United States

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